molecular formula C13H26O3Si B14889235 cis-3-((tert-Butyldimethylsilyl)oxy)-3-ethylcyclobutanecarboxylic acid

cis-3-((tert-Butyldimethylsilyl)oxy)-3-ethylcyclobutanecarboxylic acid

Cat. No.: B14889235
M. Wt: 258.43 g/mol
InChI Key: PXCQNLBBBBWXND-UHFFFAOYSA-N
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Description

Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure The presence of the tert-butyldimethylsilyl group adds steric bulk, influencing the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under controlled conditions to form the cyclobutane ring. The tert-butyldimethylsilyl group is then introduced through a silylation reaction, which often requires the use of a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, offering advantages in terms of reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.

    Substitution: The tert-butyldimethylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the tert-butyldimethylsilyl group provides steric protection, influencing the reactivity of the cyclobutane ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the tert-butyldimethylsilyl group, resulting in different reactivity and stability.

    tert-Butyldimethylsilyl ether derivatives: Similar in having the silyl group but differ in the core structure.

Uniqueness

Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the tert-butyldimethylsilyl group. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C13H26O3Si

Molecular Weight

258.43 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-ethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H26O3Si/c1-7-13(8-10(9-13)11(14)15)16-17(5,6)12(2,3)4/h10H,7-9H2,1-6H3,(H,14,15)

InChI Key

PXCQNLBBBBWXND-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)C(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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